methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the coumarin ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the antimicrobial effects observed in various studies .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin and dicoumarol. These compounds also exhibit anticoagulant properties but differ in their specific molecular structures and mechanisms of action . Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the coumarin ring, which may confer distinct biological activities .
Biological Activity
Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a chromene moiety, and an amide linkage. The molecular formula is C17H19N3O6S, indicating the presence of nitrogen (N), oxygen (O), and sulfur (S) alongside carbon (C) and hydrogen (H).
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, biflavonoids, which share structural similarities, have been shown to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, suggesting that derivatives might also exhibit similar inhibitory effects against viral proteases crucial for viral replication .
Anticancer Activity
Compounds containing thiazole rings have been investigated for their anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways . The specific thiazole in this compound may contribute to similar effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cancer cell proliferation.
- Cell Signaling Modulation : It could influence signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Study 1: Antiviral Activity against SARS-CoV
A study evaluated several flavonoids for their ability to inhibit the replication of SARS-CoV. The results indicated that certain structural features enhanced antiviral activity, suggesting that modifications akin to those found in this compound could improve efficacy .
Study 2: Anticancer Effects in vitro
In vitro studies demonstrated that thiazole derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of p53 pathways and inhibition of anti-apoptotic proteins like Bcl-2 . This suggests that similar compounds could be explored for therapeutic development.
Comparative Analysis Table
Property | Methyl Compound | Biflavonoids | Thiazole Derivatives |
---|---|---|---|
Molecular Formula | C17H19N3O6S | Varies | Varies |
Antiviral Activity | Potential | Yes | Potential |
Anticancer Activity | Potential | Yes | Yes |
Mechanism | Enzyme inhibition | Protease inhibition | Apoptosis induction |
Properties
Molecular Formula |
C22H24N2O6S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H24N2O6S/c1-11(2)20-19(21(27)29-5)24-22(31-20)23-17(25)7-6-13-9-14-12(3)8-18(26)30-16(14)10-15(13)28-4/h8-11H,6-7H2,1-5H3,(H,23,24,25) |
InChI Key |
VZKMJEZKVPNRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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